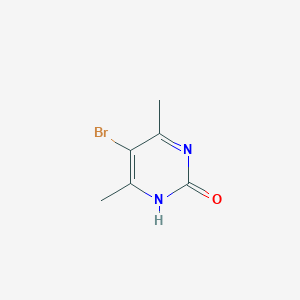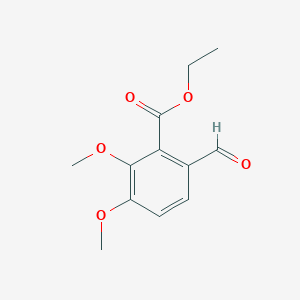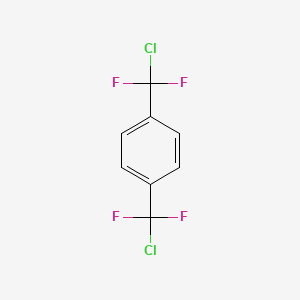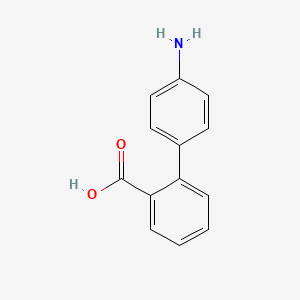
2-(2-溴-5-甲氧基苯基)乙腈
概述
描述
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules that contain a bromo- and methoxy-substituted phenyl ring attached to an acetonitrile group. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring can influence the reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated precursors with nucleophiles in the presence of a base. For instance, 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile was prepared by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination . Similarly, the synthesis of 2-(2-hydroxyphenyl)acetonitriles was achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols . These methods could potentially be adapted for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromo-5-methoxyphenyl)acetonitrile has been studied using various techniques. For example, the crystal structures of diastereoisomers of a related compound showed differences in torsion angles and hydrogen-bond interactions, which can affect the overall molecular conformation . The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, indicating that substituents on the aromatic ring can influence the molecular geometry .
Chemical Reactions Analysis
The reactivity of bromo- and methoxy-substituted compounds in chemical reactions is diverse. Brominated compounds can undergo nucleophilic substitution reactions, as seen in the formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one . The presence of a methoxy group can also affect the photolysis reaction pathways, as observed in the decomposition of 1-bromo-2,2-bis(p-methoxyphenyl)ethene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be inferred from related compounds. The presence of a bromine atom is known to be electron-withdrawing, while methoxy groups are electron-donating, which can influence the acidity and basicity of the molecule . The solubility and stability of such compounds in various solvents, such as acetonitrile, can be critical for their applications in synthesis and other chemical processes .
科学研究应用
有机合成中间体
2-(2-溴-5-甲氧基苯基)乙腈: 是一种用途广泛的有机合成中间体。其分子结构允许进行各种化学反应,使其成为构建复杂有机分子的宝贵化合物。 例如,它可以进行亲核取代反应,其中溴原子被另一种亲核试剂取代,或者它可以参与偶联反应形成碳-碳键 .
药物研究
在药物研究中,这种化合物被用于合成具有潜在药理性质的分子。其结构有利于形成各种药效团的骨架,药效团是负责药物生物活性的分子结构的一部分。 研究人员可以修饰甲氧基和腈基以创建具有药物开发潜力的新化合物 .
材料科学应用
2-(2-溴-5-甲氧基苯基)乙腈中的溴和腈基使其适合于创建具有独特性能的材料。例如,它可用于合成具有增强热稳定性或电导率的聚合物。 该化合物参与自由基引发聚合反应的能力在材料科学中特别有价值 .
催化剂开发
该化合物还可用于开发用于化学反应的催化剂。 其结构可以整合到促进形成碳-氮键的催化剂中,这在许多有机化合物的生产中至关重要,包括药物和农药 .
分析化学
在分析化学中,2-(2-溴-5-甲氧基苯基)乙腈可用作各种色谱技术的标准品或试剂。 由于其独特的化学性质,它有助于识别和量化复杂混合物中的化合物 .
化学合成研究
该化合物的反应活性使其成为化学合成研究的关注对象。科学家们探索使用该化合物作为起始材料或反应物的新的合成途径和反应。 这项研究可以导致发现更有效或更环保的新合成方法 .
亲电加成反应
2-(2-溴-5-甲氧基苯基)乙腈: 可以作为加成反应中的亲电试剂,亲核试剂加成到腈基相邻的碳原子。 这种类型的反应在合成各种含氮有机化合物中是基础性的 .
环境科学
最后,研究这种化合物在环境中的行为至关重要。 了解其降解途径、与其他化学物质的相互作用以及潜在的毒性可以为环境风险评估和更安全化学品的开发提供信息 .
安全和危害
The safety information indicates that 2-(2-Bromo-5-methoxyphenyl)acetonitrile is harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
未来方向
属性
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZEBGUCILFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348661 | |
| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27387-23-1 | |
| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
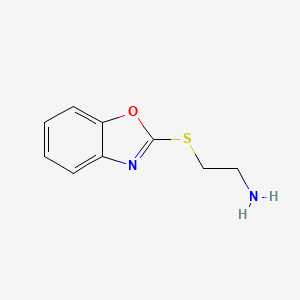
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)
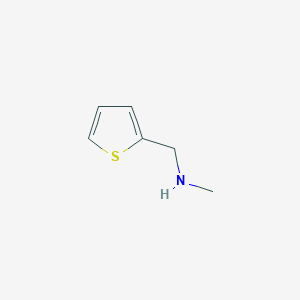


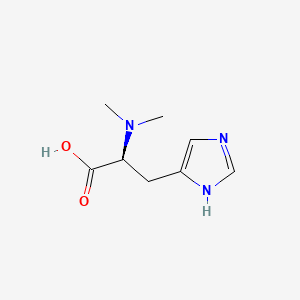
![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)
